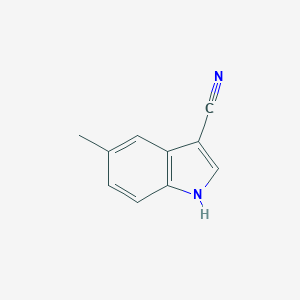
5-Methyl-1H-indole-3-carbonitrile
Descripción general
Descripción
5-Methyl-1H-indole-3-carbonitrile is a derivative of the indole family. Indole derivatives are significant due to their presence in many natural products and drugs . They are known for their broad-spectrum biological activities .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest among researchers . Various methods have been explored, including reactions catalyzed by L-proline, Amberlite, IRA-400 Cl resin, and polyaniline-fluoroboric acid-dodecyl hydrogen sulfate salt .Molecular Structure Analysis
Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
Indole derivatives have been used in various chemical reactions. For instance, N-Alkylanilines were used in excess to avoid the formation of bis (indolyl)alkanes .Aplicaciones Científicas De Investigación
Multicomponent Reactions (MCRs)
5-Methyl-1H-indole-3-carbonitrile and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They are ideal precursors for the synthesis of active molecules and have been used in Multicomponent Reactions (MCRs) to create complex molecules .
Synthesis of Biologically Active Structures
These compounds are used in the synthesis of various biologically active structures, including carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives .
Antioxidant Properties
Indole derivatives, including 5-Methyl-1H-indole-3-carbonitrile, have shown significant antioxidant properties .
Antibiotic Properties
Indole derivatives have also demonstrated antibiotic properties, making them valuable in the development of new antibiotics .
Anti-inflammatory Properties
These compounds have shown anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases .
Anticancer Properties
Indole derivatives have shown potential as anticancer agents. They have been used in the development of new drugs for cancer treatment .
Antimicrobial Properties
These compounds have demonstrated antimicrobial properties, making them valuable in the fight against various microbial infections .
Antidiabetic Properties
Indole derivatives have shown potential in the treatment of diabetes, making them a valuable area of research in the development of new antidiabetic drugs .
Mecanismo De Acción
Target of Action
5-Methyl-1H-indole-3-carbonitrile, also known as 3-Cyano-5-methylindole, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-methyl-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-2-3-10-9(4-7)8(5-11)6-12-10/h2-4,6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQYBYFWPOTTCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598984 | |
| Record name | 5-Methyl-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1H-indole-3-carbonitrile | |
CAS RN |
194490-13-6 | |
| Record name | 5-Methyl-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

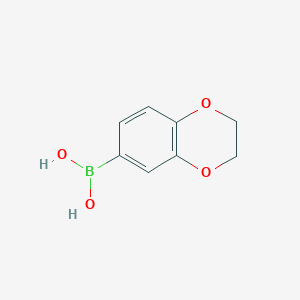

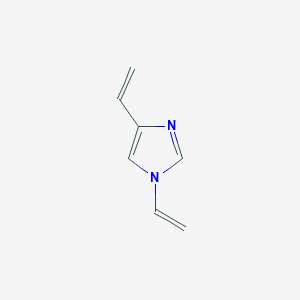
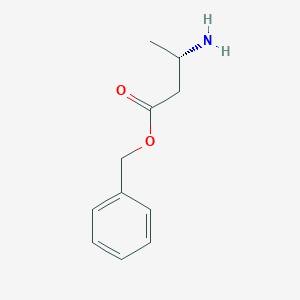
![(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B69406.png)
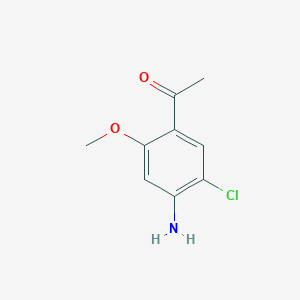
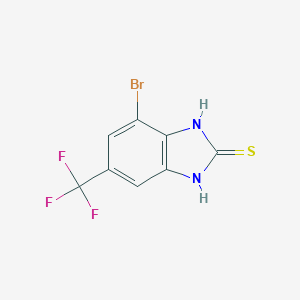
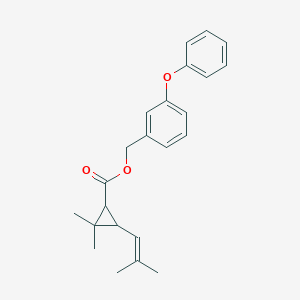

![(2S)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B69422.png)


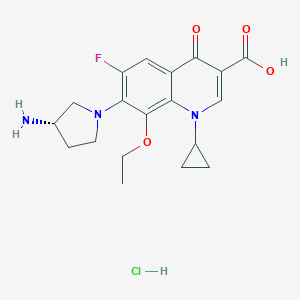
![1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone](/img/structure/B69431.png)